molecular formula C15H15NO3S2 B2801560 6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 315679-26-6

6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2801560
CAS No.: 315679-26-6
M. Wt: 321.41
InChI Key: ZMAOISIVSYRNLT-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.
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Biological Activity

6-Methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O2S2C_{13}H_{13}N_{1}O_{2}S_{2}. It features a benzothiophene core structure fused with a thiophene ring and a carboxylic acid functional group.

PropertyValue
Molecular FormulaC₁₃H₁₃N₁O₂S₂
Molecular Weight273.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process may include:

  • Formation of the Benzothiophene Core : Utilizing cyclization reactions to form the fused benzothiophene structure.
  • Introduction of Functional Groups : Employing methods such as acylation or amination to introduce the thiophene carbonyl and amino groups.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophenes exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 4 µg/mL .

Cytostatic and Antitumor Activity

The compound has been predicted to exhibit cytostatic properties. A study on azomethine derivatives of related compounds demonstrated antitumor activity through inhibition of cell proliferation in vitro. The structure-activity relationship indicated that specific substitutions on the benzothiophene core enhance cytotoxic effects against cancer cell lines .

Anti-inflammatory Effects

Compounds derived from benzothiophenes have also been associated with anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .

Case Studies

  • Cytotoxicity Testing : In a study evaluating several derivatives of benzothiophenes, one compound showed an IC50 value of 14 µM against human cancer cell lines. This suggests that structural modifications can significantly impact biological activity .
  • Antimicrobial Efficacy : A derivative exhibited an MIC of 4 µg/mL against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence and position of substituents on the thiophene and benzothiophene rings can significantly influence potency and selectivity.
  • Functional Groups : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.

Properties

IUPAC Name

6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-8-4-5-9-11(7-8)21-14(12(9)15(18)19)16-13(17)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAOISIVSYRNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331158
Record name 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315679-26-6
Record name 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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